molecular formula C24H23NO5 B2635436 methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate CAS No. 898420-68-3

methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate

Cat. No. B2635436
CAS RN: 898420-68-3
M. Wt: 405.45
InChI Key: UFJKTDMNKXWAFY-UHFFFAOYSA-N
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Description

The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of the indole nucleus and the pyran ring. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its indole nucleus, may undergo various chemical reactions. Indole is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Antibacterial Applications

One significant area of research involving compounds structurally similar to methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate is in the field of antibacterial agents. Research has shown that certain derivatives of coumarin and pyran possess potent antibacterial activities. For instance, derivatives like 8-(6-Amino-4-(2-bromophenyl)-5-thio-carbamoyl-4Hpyran-2-yl)-4-methyl-6-nitro-2oxo-2H-chromen-7-yl benzoate have displayed promising antibacterial activity against bacteria such as B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015). Another example is a series of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives, which exhibited significant antimicrobial activity against various bacterial strains and fungi (Aytemir et al., 2003).

Structural and Synthetic Studies

Research also focuses on understanding the structural aspects and synthesis of these compounds. Studies involving hydrogen-bonded supramolecular structures of pyrazolylbenzoates, involving molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have been conducted to understand the molecular linkages and dimensional frameworks (Portilla et al., 2007). Additionally, investigations into the chemoselective synthesis of highly functionalized benzo[h]quinolines and 4-Benzylpyrans offer insights into the versatility and potential applications of these compounds in various chemical domains (Panwar et al., 2018).

Antimicrobial and Antioxidant Properties

Some research delves into the antimicrobial properties of novel compounds. Syntheses of new 3-Hydroxy-6-methyl-4-oxo-4H -pyran-2- carboxamide Derivatives with reported antimicrobial activity highlight the potential of such compounds in combating microbial infections (Aytemir et al., 2003). Furthermore, the synthesis and evaluation of antioxidant activity of 10-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones reveal the compound's capability to scavenge free radicals, thus indicating its potential in antioxidative therapies (Saher et al., 2018).

properties

IUPAC Name

methyl 4-[[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-16-11-19-5-3-4-6-21(19)25(16)13-20-12-22(26)23(15-29-20)30-14-17-7-9-18(10-8-17)24(27)28-2/h3-10,12,15-16H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKTDMNKXWAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate

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